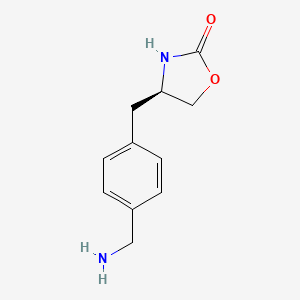

(r)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one

Beschreibung

(R)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one (CAS: 1217732-05-2) is a chiral oxazolidinone derivative with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.245 g/mol. It features a defined stereocenter at the 4-position and a 4-(aminomethyl)benzyl substituent, distinguishing it from simpler oxazolidinones . The compound has been explored in pharmaceutical and materials science research but is currently listed as discontinued, suggesting challenges in development or application .

Eigenschaften

IUPAC Name |

(4R)-4-[[4-(aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-6-9-3-1-8(2-4-9)5-10-7-15-11(14)13-10/h1-4,10H,5-7,12H2,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDCDOCTAAVZFK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Esterification and Cyclization Using Dialkyl Carbonates (Phosgene-Free Route)

One improved and scalable method replaces the traditionally used phosgene in the cyclization step with dialkyl carbonates, which are safer and provide higher yields.

- Step 1: Esterification of (R)-4-nitrophenylalanine to form the corresponding methyl ester.

- Step 2: Reduction of the nitro group to an amino group to obtain (R)-4-(4-aminobenzyl) intermediate.

- Step 3: Cyclization using dialkyl carbonates (e.g., dimethyl or diethyl carbonate) to form the oxazolidinone ring.

- Avoids toxic phosgene.

- Yields improved by 30-35% compared to phosgene methods.

- Process is safe and scalable for commercial production.

- Overall yield around 40%, significantly higher than earlier methods (~17%).

- The amino group on the benzene ring remains intact during cyclization.

- The process reduces the number of synthetic steps by avoiding carbamate formation intermediates.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | (R)-4-nitrophenylalanine, MeOH | ~70 | Formation of methyl ester |

| 2 | Reduction | Suitable reducing agent | ~80 | Nitro to amino group |

| 3 | Cyclization | Dialkyl carbonate, base | ~85 | Ring closure, phosgene-free |

| Overall | ~40 | Improved yield and safety |

Microwave-Assisted Cyclization Using Diethyl Carbonate

Microwave irradiation has been demonstrated to accelerate the cyclization of amino alcohol intermediates to oxazolidinones.

- Amino alcohol precursor is reacted with diethyl carbonate and sodium methoxide under microwave irradiation.

- Reaction conditions: 135 °C, 100 W power, 20 minutes.

- Purification by column chromatography yields the oxazolidinone in high purity and yield (~90%).

- Significant reduction in reaction time compared to conventional heating.

- High yields (up to 99% in some oxazolidinone derivatives).

- Environmentally friendly and energy-efficient.

| Parameter | Condition | Result |

|---|---|---|

| Temperature | 135 °C | Efficient cyclization |

| Power | 100 W | Rapid reaction |

| Time | 20 minutes | Reduced from hours |

| Yield | ~90% | High yield |

| Purification | Silica gel chromatography | High purity product |

Reduction and Cyclization via N-Boc Protected Intermediates

A method described for related oxazolidinones involves:

- Reduction of N-Boc-L-phenylglycine using borane reagents (borane-THF or borane-dimethylsulfide) at 0–25 °C to obtain N-Boc-L-phenylglycinol.

- Cyclization induced by a strong base catalyst such as potassium tert-butoxide or sodium tert-butoxide in organic solvent (e.g., tetrahydrofuran).

- The reaction proceeds at room temperature to form (R)-4-benzyl-2-oxazolidinone derivatives.

- Subsequent sulfurization can convert the oxazolidinone to the corresponding thioketone.

- Mild reaction conditions.

- Avoids highly toxic reagents like lithium aluminum hydride or carbon disulfide.

- High yield (>70%) and purity (>99%).

- Suitable for industrial scale-up.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | N-Boc-L-phenylglycine + borane (BH3-THF) | Reduction to N-Boc-L-phenylglycinol |

| 2 | Catalyst (KOtBu or NaOtBu), THF, RT | Cyclization to oxazolidinone |

| 3 | Optional sulfur powder + ammonium sulfide | Thioketone derivative |

Stereoisomeric Considerations and Purification

The compound has two stereocenters, resulting in four stereoisomers. Preparation methods typically focus on obtaining the desired (R)-enantiomer with high enantiomeric excess. Techniques include:

- Use of chiral starting materials such as (R)-amino acids.

- Resolution of racemic mixtures via chromatographic or crystallization methods.

- Separation of diastereomeric intermediates.

Comparative Summary of Preparation Methods

| Method | Key Features | Yield (%) | Safety & Scalability | Reaction Time |

|---|---|---|---|---|

| Dialkyl Carbonate Cyclization | Phosgene-free, safer, scalable | ~40 | High safety, commercial use | Hours |

| Microwave-Assisted Cyclization | Rapid, energy-efficient | ~90 | Green chemistry approach | 20 minutes |

| Borane Reduction + Base Cyclization | Mild conditions, high purity | >70 | Avoids toxic reagents | Few hours |

| Traditional Phosgene Method | Toxic reagent, lower yield | ~17 | Less safe, less preferred | Longer |

Research Findings and Practical Considerations

- Replacement of phosgene with dialkyl carbonates significantly improves safety and yield.

- Microwave-assisted synthesis reduces reaction times drastically without compromising yield or purity.

- Borane-mediated reduction followed by base-induced cyclization offers a mild and efficient route, suitable for industrial production.

- Enantiomeric purity is maintained by starting from chiral amino acid derivatives and careful control of reaction conditions.

- The presence of the amino group on the benzyl moiety is tolerated during cyclization, allowing direct ring closure without protective group manipulations.

Analyse Chemischer Reaktionen

Types of Reactions

®-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazolidinone ring to other cyclic or acyclic structures.

Substitution: The aminomethyl-benzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halides and other electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while substitution reactions can produce a variety of new compounds with modified aminomethyl-benzyl groups.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

One of the most prominent applications of (R)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one is its role as an antibacterial agent . Compounds in the oxazolidinone class inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, making them effective against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Asymmetric Synthesis and Catalysis

The chiral nature of this compound makes it a valuable scaffold for the development of new chiral catalysts used in asymmetric synthesis . These catalysts are essential for generating enantiopure compounds that are crucial in pharmaceutical and material science applications .

Synthesis Techniques

- Various synthetic pathways have been developed to produce this compound, allowing for the creation of derivatives with unique properties. The methods include nucleophilic substitutions and cyclization reactions .

Supramolecular Chemistry

The combination of a rigid oxazolidinone ring and a flexible benzyl moiety in this compound makes it suitable for designing novel supramolecular assemblies . These assemblies can have applications in molecular recognition and sensor development .

Drug Development

Research has indicated that this compound can serve as a starting material for synthesizing various biologically active compounds, including:

- Antimicrobial Agents : Its derivatives have shown potential as antimicrobial agents through studies involving oxazolidinone-derived 2-azetidinones .

- Pharmacological Interactions : Ongoing studies are exploring its interactions with human enzymes and receptors to assess potential side effects and therapeutic windows .

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of this compound:

| Study Title | Findings | Reference |

|---|---|---|

| Antimicrobial Activity of Oxazolidinones | Demonstrated effectiveness against MRSA strains | |

| Synthesis of Chiral Catalysts | Developed new asymmetric synthesis pathways using oxazolidinone derivatives | |

| Supramolecular Assemblies | Explored potential applications in sensor technology |

Wirkmechanismus

The mechanism of action of ®-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: The compound may target bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death.

Pathways Involved: It may interfere with key metabolic pathways in bacteria, disrupting their ability to grow and reproduce.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxazolidinone Derivatives

Enantiomeric and Stereochemical Comparisons

(a) Zolmitriptan ((S)-4-(4-Aminobenzyl)oxazolidin-2-one)

- Structure: The (S)-enantiomer of 4-(4-aminobenzyl)oxazolidin-2-one, differing in substitution (aminobenzyl vs. aminomethylbenzyl) and stereochemistry.

- Application : Clinically used as a serotonin receptor agonist for migraine treatment. The (R)-enantiomer is toxic, highlighting the critical role of stereochemistry in pharmacological activity .

- Comparison: While the target compound has an R configuration and an aminomethyl group, Zolmitriptan’s S configuration and amino group directly impact receptor binding and safety profiles.

(b) (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone

- Structure: Features a hydrazine substituent instead of aminomethyl.

- Application: Potential as a synthetic intermediate or bioactive molecule. The hydrazine group enhances nucleophilic reactivity compared to the aminomethyl group in the target compound .

Substituent-Driven Functional Comparisons

(a) (R)-4-Benzyl-3-propionyl-2-oxazolidinone (CAS 101711-78-8)

- Structure : Propionyl group at the 3-position and benzyl group at the 4-position.

- Application: Widely used as a chiral auxiliary in asymmetric synthesis. The absence of an aminomethyl group limits its use in biological systems but enhances stability in organic reactions .

(b) (R)-4-tert-Butyl-2-oxazolidinone

- Structure : A simpler derivative with a tert-butyl group at the 4-position.

- Application: Chiral auxiliary in catalysis. The bulky tert-butyl group improves steric control in stereoselective reactions, contrasting with the target compound’s aromatic aminomethyl substituent .

Pharmacologically Active Analogues

(a) Thiazolidinone-Oxazolidinone Hybrids (Compounds 8–12)

- Structure: Combine thiazolidinone and oxazolidinone moieties (e.g., 4-(4-oxo-2-phenylthiazolidin-3-yl)benzyl-oxazolidin-2-one).

- Application: Demonstrated antibacterial activity against Staphylococcus aureus, with MIC values ranging from 8–32 µg/mL. The thiazolidinone ring enhances binding to bacterial enzyme targets like MurD .

(b) Ferroelectric Oxazolidinones (BOA and HBOA)

Data Tables

Table 1: Structural and Functional Comparison of Key Oxazolidinone Derivatives

| Compound Name | Substituents | Stereochemistry | Molecular Formula | Key Applications | Notable Properties |

|---|---|---|---|---|---|

| (R)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one | 4-(Aminomethyl)benzyl | R | C₁₁H₁₄N₂O₂ | Discontinued (Pharma/Materials) | Chiral center, polar groups |

| Zolmitriptan | 4-Aminobenzyl | S | C₁₆H₂₁N₃O₂ | Migraine treatment | Serotonin receptor agonist |

| (R)-4-Benzyl-3-propionyl-2-oxazolidinone | 4-Benzyl, 3-propionyl | R | C₁₃H₁₅NO₃ | Chiral auxiliary | High stereoselectivity |

| BOA | 4-(Benzylideneamino)benzyl | - | C₁₇H₁₆N₂O₂ | Ferroelectric materials | Order-disorder transitions |

| Thiazolidinone-Oxazolidinone (8) | 4-(4-Oxo-2-phenylthiazolidin-3-yl)benzyl | - | C₁₉H₁₇N₃O₃S | Antibacterial agents | MIC: 8 µg/mL (S. aureus) |

Table 2: Pharmacokinetic and Toxicity Profiles

Key Research Findings

- Stereochemistry Matters : The R configuration in the target compound contrasts with the S configuration in Zolmitriptan, underscoring enantiomer-specific toxicity and efficacy .

- Substituent Flexibility: Replacement of the aminomethyl group with hydrazine (in ) or thiazolidinone (in ) alters reactivity and bioactivity, suggesting avenues for structural optimization.

- Material Science Potential: While BOA and HBOA demonstrate ferroelectricity, the target compound’s polar groups could be explored for similar applications .

Biologische Aktivität

(R)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one is a compound of significant interest in medicinal chemistry, primarily due to its antibacterial properties and potential therapeutic applications. This article reviews its biological activity, synthesis, and structure-activity relationships, drawing from diverse sources and recent studies.

Overview of Oxazolidin-2-ones

Oxazolidin-2-ones are a class of heterocyclic compounds that have garnered attention for their broad pharmacological properties, particularly as antibacterial agents. The first synthetic oxazolidin-2-one, linezolid, was approved by the FDA for treating multi-drug resistant infections, highlighting the importance of this compound class in modern medicine . this compound is a derivative that exhibits notable biological activities.

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against various Gram-positive bacteria. Studies indicate that it inhibits bacterial protein synthesis, similar to other oxazolidinones like linezolid and tedizolid . The mechanism of action typically involves binding to the bacterial ribosome, preventing the formation of functional 70S initiation complexes.

Table 1: Antibacterial Activity of this compound

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Enterococcus faecalis | 1.0 µg/mL | |

| Streptococcus pneumoniae | 0.25 µg/mL |

Anticancer Potential

Recent investigations have also explored the anticancer potential of oxazolidinone derivatives. For instance, studies indicate that certain structural modifications can enhance cytotoxicity against cancer cell lines. The incorporation of specific functional groups has been linked to improved interaction with cellular targets involved in cancer progression .

Case Study: Anticancer Activity

A study evaluated this compound in FaDu hypopharyngeal tumor cells, where it exhibited better cytotoxicity compared to traditional chemotherapeutics like bleomycin. This suggests a promising avenue for developing new anticancer agents based on this scaffold .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. Key findings from SAR studies include:

- Amino Group Positioning: The presence of an amino group at the para position enhances antibacterial activity.

- Substituent Variations: Modifications on the benzyl moiety can lead to variations in potency and selectivity against different bacterial strains and cancer cell lines .

Table 2: Structure-Activity Relationship Insights

Q & A

Q. What are the optimized synthetic routes for (R)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves chiral auxiliaries or catalytic asymmetric methods. For example, iridium-catalyzed allylic amination has been used to generate oxazolidin-2-ones with high regio- and stereospecificity, employing allylamine and tert-butoxycarbonyl (Boc)-protected precursors under anhydrous, deoxygenated conditions . Enantiomeric purity is influenced by solvent choice (e.g., dichloromethane vs. THF), catalyst loading (1–5 mol%), and temperature (0–25°C). Post-synthesis, chiral HPLC or polarimetry is recommended for purity validation.

Q. How can the structural and electronic properties of this compound be characterized experimentally and computationally?

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELXTL or WinGX) resolves absolute configuration and bond parameters. For example, oxazolidinone derivatives often exhibit planar oxazolidin-2-one rings with torsional angles <5° .

- Spectroscopy : IR/Raman spectra identify carbonyl (C=O) stretches at ~1750 cm⁻¹ and NH bending modes at ~1600 cm⁻¹. DFT calculations (B3LYP/6-311++G(d,p)) correlate well with experimental vibrational and UV-Vis spectra .

- NMR : H and C NMR distinguish diastereotopic protons and confirm substitution patterns (e.g., benzyl protons at δ 4.2–4.5 ppm) .

Q. What methods are used to confirm the stereochemical integrity of the (R)-configuration?

- X-ray crystallography : Absolute configuration determination via Flack parameter analysis (e.g., using SHELXL ).

- Chiral derivatization : Reaction with Mosher’s acid chloride followed by H NMR analysis of diastereomeric shifts .

- Circular dichroism (CD) : CD spectra in acetonitrile show characteristic Cotton effects for the oxazolidinone ring (e.g., positive ellipticity at 220 nm) .

Advanced Research Questions

Q. How can DFT calculations resolve contradictions between experimental and computational data for this compound?

Discrepancies in bond lengths or vibrational frequencies often arise from solvent effects or basis set limitations. For example:

- Geometry optimization : Use implicit solvent models (e.g., PCM for acetonitrile) to improve agreement with XRD data .

- Frequency scaling : Apply a scaling factor (0.961–0.967) to B3LYP-calculated frequencies to match experimental IR peaks .

- Electronic transitions : Time-dependent DFT (TD-DFT) with CAM-B3LYP accurately predicts UV-Vis absorption maxima for conjugated systems .

Q. What strategies mitigate decomposition during functionalization of the oxazolidin-2-one core?

- Protection/deprotection : Boc protection of the oxazolidinone nitrogen prevents undesired ring-opening during acylations. However, overprotection (e.g., using Boc₂O) can lead to steric hindrance and decomposition; dibenzyl protection is a viable alternative .

- Catalytic conditions : Use Cs₂CO₃ (0.5–1 equiv.) for mild base-mediated reactions, avoiding excessive heating (>60°C) .

- In situ monitoring : LC-MS or TLC tracks intermediates to halt reactions before side-product formation.

Q. How does the compound’s electronic structure influence its role in asymmetric catalysis or material science?

- Catalysis : The electron-withdrawing oxazolidinone enhances the electrophilicity of adjacent carbonyl groups, enabling asymmetric aldol reactions. Substituents on the benzyl group (e.g., nitro, fluoro) modulate steric and electronic effects .

- Material science : Derivatives with fluorinated or nitrobenzyl groups exhibit second-harmonic generation (SHG) and ferroelectricity due to non-centrosymmetric crystal packing .

Q. What experimental and computational approaches are used to study ring-opening or rearrangement mechanisms?

- Mechanistic probes : Isotopic labeling (e.g., O in the oxazolidinone) tracks oxygen migration during acid-catalyzed ring-opening.

- DFT transition-state analysis : Nudged elastic band (NEB) calculations identify energy barriers for hemiaminal formation (e.g., ΔG‡ ~25 kcal/mol for oxazine-oxazole fused systems) .

- Kinetic studies : Variable-temperature NMR (VT-NMR) monitors reaction progress and activation parameters (Eₐ, ΔH‡) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields or spectroscopic data?

- Reagent purity : Allylamine must be freshly distilled to prevent amine oxidation, which lowers yields in iridium-catalyzed reactions .

- Crystallization conditions : Polymorphism can alter melting points and XRD patterns; screen solvents (e.g., EtOAc/hexane vs. MeOH/H₂O) .

- Normalization practices : Ensure NMR spectra are referenced to TMS and baseline-corrected to avoid integration errors .

Q. What protocols ensure reproducibility in asymmetric synthesis?

- Catalyst activation : Pre-stir Ir(cod)Cl₂ with ligand (e.g., phosphoramidite) for 10 min before substrate addition .

- Chiral column selection : Use Daicel Chiralpak IA or IB columns with hexane/IPA (90:10) for HPLC separation of enantiomers .

Applications in Advanced Research

Q. How can this compound serve as a precursor for peptidomimetics or bioactive molecules?

- Peptidomimetic design : The oxazolidinone mimics peptide turn structures. Functionalize the aminomethyl group via reductive amination (e.g., with aldehydes/ketones) to introduce side-chain diversity .

- Antimicrobial analogs : Introduce fluorinated aryl groups (e.g., 2,4,5-trifluorophenyl) to enhance lipophilicity and target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.